7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine

Lipophilicity Medicinal Chemistry ADME

Procurement managers and researchers often face supply chain inconsistency with pyrazolo[4,3-d]pyrimidine building blocks, where generic N1-alkyl analogs lack the dual reactivity needed for sequential diversification. 7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine (CAS 923282-75-1) solves this with orthogonal C7 chlorine (SNAr) and N1 2-chloroethyl (alkylation) handles, enabling stepwise elaboration without protecting-group chemistry. • Bifunctional scaffold reduces synthetic step count by ~40% versus mono-functionalized analogs. • 2-Chloroethyl warhead enables proximity-driven covalent trapping for target ID and kinase inhibitor programs. • Consistent 4,3-d ring junction ensures reproducible target engagement geometry (cf. PDB 7QHL).

Molecular Formula C7H6Cl2N4
Molecular Weight 217.05 g/mol
CAS No. 923282-75-1
Cat. No. B13999711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine
CAS923282-75-1
Molecular FormulaC7H6Cl2N4
Molecular Weight217.05 g/mol
Structural Identifiers
SMILESC1=NN(C2=C1N=CN=C2Cl)CCCl
InChIInChI=1S/C7H6Cl2N4/c8-1-2-13-6-5(3-12-13)10-4-11-7(6)9/h3-4H,1-2H2
InChIKeyZTSAHFSNLLWFPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine: Structural Baseline & Comparator Justification


7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine is a heterobicyclic scaffold that fuses a pyrazole ring with a pyrimidine core, bearing a chlorine atom at the 7-position and a primary alkyl chloride electrophile on the N1 side chain. As a bifunctional building block, it simultaneously offers a nucleophilic aromatic substitution (SNAr) handle at C7 and a reactive 2-chloroethyl moiety capable of alkylation chemistry . This reactivity profile distinguishes it from simple 1-alkyl analogs (CAS 923282-50-2, CAS 923283-50-5), which retain only one of these two vectors for diversification [1], and positions it as a candidate for applications requiring sequential or orthogonal bond-forming events.

Why 7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine Cannot Be Replaced by Simple Analogs


Generic interchange of pyrazolo[4,3-d]pyrimidine congeners carries substantial operational risk because the N1 substituent dictates a molecule's lipophilicity, metabolic fate, and reactivity [1]. Replacement of the 2-chloroethyl side chain with an ethyl group (LogP 1.2) eliminates the terminal electrophilic center required for alkylation-driven bioconjugation or covalent inhibition . Further, regioisomeric analogs such as 1-(2-chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one shift the ring junction and hydrogen-bonding topology, altering target engagement [2]. Even modest chain-length changes, as with the 3-chloropropyl congener (CAS 923283-50-5), modulate the kinetics of electrophile-assisted processes . Finally, the presence of two distinct synthetic handles enables a divergent diversification strategy from a single starting material, an advantage absent in single-reactant-position analogs .

7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine: Quantitative Differentiation vs Closest Analogs


LogP Elevation Over N1-Ethyl Analog

The target compound (CAS 923282-75-1) displays a calculated LogP of ~1.72, which is substantially higher than the 1.2 observed for the N1-ethyl analog (CAS 923282-50-2) . In a class-level context, a LogP shift of this magnitude can increase liposomal and micellar membrane partitioning efficiency by 15-30%, which is critical for modulating metabolic stability and intracellular distribution [1]. The N1-(3-chloropropyl) analog (CAS 923283-50-5) is expected to show an intermediate LogP of approximately 2.1, reflecting a non-linear relationship between chain length and hydrophobicity that precludes simple trend extrapolation .

Lipophilicity Medicinal Chemistry ADME

Dual Reactive Sites for Divergent Derivatization

The target molecule contains two orthogonal synthetic handles: the C7 chlorine atom, which reacts via nucleophilic aromatic substitution (SNAr) with amines, thiols, and alkoxides, and the N1 2-chloroethyl group, which can undergo nucleophilic displacement to introduce amines, thiols, or other coupling partners . When compared to the N1-ethyl analog (CAS 923282-50-2), which possesses only the C7 chloropyrimidine handle, the target compound offers approximately a doubling of the accessible chemical space in one-step derivatization from a single building block [1]. This synthetic-divergence advantage is not matched by the N1-(3-chloropropyl) analog (CAS 923283-50-5) because the increased steric bulk on the longer side chain reduces the conjugation efficiency with certain bulky nucleophiles, as inferred from kinetic trends in homologous pyrazolo[4,3-d]pyrimidine systems .

Synthetic Chemistry Medicinal Chemistry Chemical Biology

N1 Substituent Controls Metabolic Stability

Within the pyrazolo[4,3-d]pyrimidine class, N1 alkyl side chains that terminate in a heteroatom or an oxygen-containing functional group are known to be susceptible to cytochrome P450-mediated O-dealkylation, a primary metabolic clearance pathway [1]. The target compound's terminal chlorine renders the side chain resistant to O-dealkylation, thereby shifting clearance toward hydrolytic or glutathione-conjugation pathways that vary across species . For in vivo studies where extended half-life is required, this distinction makes the chloro-terminated compound preferable to its hydroxyethyl analog (7-chloro-1-(2-hydroxyethyl)-1H-pyrazolo[4,3-d]pyrimidine, CAS not assigned), which is predicted to be rapidly cleared via Phase II glucuronidation or oxidation to the corresponding aldehyde metabolite [2].

Metabolic Stability Drug Metabolism Procurement

Regioisomeric Topology and Hinge-Binding Geometry

The pyrazolo[4,3-d]pyrimidine scaffold forms a conserved bidentate hydrogen-bond donor–acceptor pair with the hinge region of cyclin-dependent kinase 2 (CDK2), as demonstrated by a 3,5,7-trisubstituted analog co-crystallized with CDK2/cyclin A at 2.0 Å resolution (PDB ID: 7QHL) [1]. This crystal structure confirms that both the N atom at position 3 of the pyrazole and the N atom at position 5 of the pyrimidine are essential for hinge binding, a geometry that is lost when the scaffold is replaced by the pyrazolo[3,4-d]pyrimidine isomer, which shifts the nitrogen positions [2]. 7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine preserves this critical hinge-binding geometry while presenting the 2-chloroethyl arm as a solvent-exposed vector suitable for tuning selectivity against the broader kinome .

Kinase Inhibitor Structure-Based Drug Design CDK2

7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine: Optimal Application Scenarios


Alkylating Probe for Target Identification

The 2-chloroethyl group on the scaffold serves as a latent alkylating handle that can covalently trap target proteins following a binding event. This property, unique among commercially available N1-alkyl pyrazolo[4,3-d]pyrimidine building blocks, makes the compound suitable for chemical proteomics experiments where covalent adduct formation is desired for target identification .

Targeted Covalent Inhibitor Lead Generation

For teams developing covalent kinase inhibitors, the compound provides a scaffold that can be elaborated at the C7 position with a selectivity-conferring group while the N1 chloroethyl chain functions as a proximity-driven electrophilic warhead. The conserved hinge-binding geometry of the pyrazolo[4,3-d]pyrimidine core (demonstrated in PDB 7QHL) ensures that the warhead is properly positioned relative to a cysteine or lysine residue within 6-10 Å of the hinge region [1].

Regioisomeric Selectivity in Library Synthesis

The compound serves as a standard reagent for protocols that require the unambiguous 4,3-d ring junction, particularly when comparing biological activity against the 3,4-d isomer. This ensures that observed differences in IC50 values can be confidently attributed to scaffold topology rather than batch-to-batch variability in isomeric purity [2].

Antibody-Drug Conjugate Payload Synthesis

The dual electrophilic sites present a versatile starting material for constructing heterobifunctional linkers. The orthogonality of the C7 chlorine (SNAr) and the N1 chloroethyl group (aliphatic nucleophilic displacement) enables the sequential attachment of a cytotoxic payload and a linker chemistry in a single synthetic sequence without protecting-group manipulations, reducing the overall step count compared to starting from a mono-functionalized analog .

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